N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyrazole, and sulfonamide groups
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to have a broad range of biological activities and can interact with various targets in the body .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
A study on a similar compound, a 1h-imidazo[1,2-b]pyrazole derivative, showed that replacing the indole ring with a 1h-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The imidazole and pyrazole rings can be reduced to form their respective amines.
Substitution: : The ethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Imidazole and pyrazole amines.
Substitution: : Various substituted ethylamines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : Applications in material science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
This compound can be compared to other imidazole and pyrazole derivatives, which are known for their diverse biological activities. Similar compounds include:
Imidazole derivatives: : Used in pharmaceuticals for their antifungal and antibacterial properties.
Pyrazole derivatives: : Known for their anti-inflammatory and analgesic effects.
Sulfonamide derivatives: : Commonly used as antibiotics.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGEWNFOOIVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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